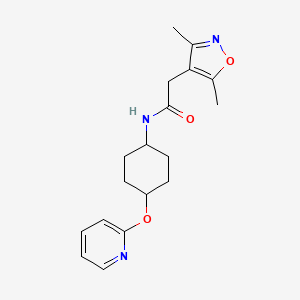

2-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide

Description

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-pyridin-2-yloxycyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-12-16(13(2)24-21-12)11-17(22)20-14-6-8-15(9-7-14)23-18-5-3-4-10-19-18/h3-5,10,14-15H,6-9,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBUAJHCCMQHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2CCC(CC2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. For instance, 3,5-dimethylisoxazole can be prepared by reacting 3,5-dimethyl-4-nitroisoxazole with a suitable reducing agent.

-

Preparation of the Cyclohexyl Intermediate: : The cyclohexyl moiety is introduced by reacting cyclohexanone with pyridine-2-ol in the presence of a base to form the pyridin-2-yloxycyclohexane derivative.

-

Coupling Reaction: : The final step involves coupling the isoxazole derivative with the cyclohexyl intermediate using an acylation reaction. This can be achieved by reacting the isoxazole with an acyl chloride or anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles or other oxidized derivatives.

-

Reduction: : Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

Oxidation: Oxidized derivatives of the isoxazole ring.

Reduction: Amines derived from the reduction of the acetamide group.

Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

2-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and pyridine moiety are key structural features that enable the compound to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-(3,5-dimethylisoxazol-4-yl)-N-(cyclohexyl)acetamide: Lacks the pyridine moiety, which may reduce its biological activity.

2-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group, potentially altering its reactivity and biological effects.

Uniqueness

The presence of both the isoxazole ring and the pyridine moiety in 2-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide makes it unique compared to other similar compounds. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 330.4 g/mol. The structure includes an isoxazole ring, which is known for its role in biological activity, and a pyridine moiety that contributes to its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O3 |

| Molecular Weight | 330.4 g/mol |

| CAS Number | 2034437-42-6 |

| Melting Point | Not Available |

| Solubility | Not Available |

The biological activity of the compound primarily involves its interaction with specific enzymes and receptors. The isoxazole structure allows for effective binding to various molecular targets, modulating their activities. This can lead to inhibition or activation of enzymatic pathways and receptor signaling, which are critical in various physiological processes.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. Preliminary studies suggest that This compound may demonstrate moderate activity against certain gram-positive bacteria. The presence of the isoxazole ring has been associated with enhanced antimicrobial efficacy due to its ability to interfere with microbial cell processes.

Anti-inflammatory Effects

In vitro studies have shown that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in immune cells, suggesting potential therapeutic applications in inflammatory diseases.

Neuroprotective Activity

The compound's interaction with neural receptors suggests a possible neuroprotective effect. Research indicates that similar compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Studies

-

Case Study on Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of several acetamide derivatives, including this compound. Results indicated that it exhibited significant activity against Staphylococcus aureus and Escherichia coli strains, demonstrating its potential as a lead candidate for further development in antimicrobial therapies. -

Neuroprotective Mechanism Investigation :

Another study focused on the neuroprotective effects of compounds containing the isoxazole moiety. The findings suggested that these compounds could reduce neuronal death in models of oxidative stress by modulating signaling pathways involved in cell survival.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and their interactions. For example, a 2^3 factorial design can minimize the number of trials while identifying critical variables influencing yield .

- Computational Pre-Screening: Employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflows are a model for this approach .

- Reagent Selection: Prioritize solvents with low environmental impact (e.g., ethanol/water mixtures) and catalysts compatible with the isoxazole and pyridine moieties to avoid side reactions .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

- Spectroscopic Analysis:

- NMR Spectroscopy: Use H and C NMR to confirm regioselectivity of the isoxazole and pyridinyloxycyclohexyl groups. H-H COSY can resolve stereochemical ambiguities in the cyclohexyl ring .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula accuracy, particularly for heteroatom content (N, O, S) .

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between acetamide and pyridine groups) .

Q. How can researchers assess the compound’s potential pharmacological activity?

Methodological Answer:

- In Silico Screening: Perform molecular docking studies targeting receptors like cyclooxygenase-2 (COX-2) or kinases, leveraging the pyridine and isoxazole motifs’ known affinity for enzyme active sites .

- In Vitro Assays: Prioritize assays such as:

- Enzyme Inhibition: Measure IC50 values against target enzymes (e.g., acetylcholinesterase) using spectrophotometric methods .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can contradictory data in reaction yields or bioactivity results be systematically resolved?

Methodological Answer:

- Root-Cause Analysis: Apply Ishikawa diagrams to identify variables such as impurities in starting materials, solvent drying, or temperature gradients .

- Computational Feedback Loops: Use ICReDD’s approach to integrate failed experimental data into revised quantum chemical models, refining predictions for optimal reaction conditions .

- Orthogonal Validation: Cross-check bioactivity results using alternative assays (e.g., SPR vs. fluorescence polarization for binding affinity) to rule out methodological artifacts .

Q. What strategies enable mechanistic studies of the compound’s reactivity or metabolic pathways?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Introduce deuterium at the acetamide methyl group to study hydrogen-bonding interactions during hydrolysis .

- Metabolite Identification: Use LC-HRMS/MS with stable isotope labeling to trace Phase I/II metabolites in hepatic microsome assays .

- Computational Dynamics: Perform molecular dynamics (MD) simulations to model solvation effects and transition states in degradation pathways .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Scaffold Modification: Systematically vary substituents (e.g., pyridine → pyrimidine, isoxazole → thiazole) and assess impacts on bioactivity.

- QSAR Modeling: Use partial least squares (PLS) regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with experimental IC50 values .

- Fragment-Based Design: Employ X-ray crystallography or cryo-EM to identify binding pockets for rational fragment addition/removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.